molecular formula C18H22N2O2S B2491229 1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-38-9

1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2491229
CAS No.: 899977-38-9
M. Wt: 330.45
InChI Key: KYFJQWOHIISTCR-UHFFFAOYSA-N
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Description

The compound 1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. It belongs to the class of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine, a structure of high interest due to its similarity to bioactive pyrimidine derivatives found in well-known drugs . The core structure is a hybrid molecule featuring a cyclopentane ring fused to a pyrimidinone core, which is further functionalized with a 3-hydroxypropyl side chain and a critical (3-methylbenzyl)thio ether group. The strategic incorporation of the thioether moiety is a key structural feature, as research on analogous compounds has demonstrated that the specific substituent attached to the sulfur atom is a major determinant of biological activity . Scientific studies on closely related benzylthioether-substituted cyclopentapyrimidines have revealed significant structure-activity relationships. For instance, certain derivatives without sterically hindered ortho-substituents on the benzyl ring have shown promising antioxidant and antiradical activities in models of Fe2+-dependent oxidation, sometimes exceeding the activity of reference standards . This suggests that this compound serves as a valuable chemical intermediate or probe for researchers investigating oxidative stress and for developing new compounds with potential anti-inflammatory, spasmolytic, or other pharmacological properties . Its primary research value lies in its utility as a building block for the synthesis and optimization of new chemical entities, allowing scientists to explore the impact of meta-methyl substitution on the benzylthioether group and the 3-hydroxypropyl side chain on biological potency and selectivity.

Properties

IUPAC Name

1-(3-hydroxypropyl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-5-2-6-14(11-13)12-23-17-15-7-3-8-16(15)20(9-4-10-21)18(22)19-17/h2,5-6,11,21H,3-4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFJQWOHIISTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, derivatives containing thioether groups have shown enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against MRSAActivity Against Enterococcus faecalis
Compound A (similar structure)YesYes
Compound B (similar structure)YesNo
This compoundTBDTBD

Note: TBD indicates that specific data for the compound is not yet available in the literature.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate TNF signaling pathways, which are crucial in inflammatory responses . This modulation could position the compound as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets:

  • Cellular Receptors : It may act on G protein-coupled receptors (GPCRs), which play a significant role in numerous physiological processes .
  • Enzymatic Inhibition : The thioether moiety may facilitate interactions with enzymes involved in inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, derivatives of similar thioether compounds were tested against clinical strains of MRSA. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL . The study concluded that structural modifications could enhance the activity of these compounds.

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of thioether-containing compounds. The results showed that these compounds could significantly lower TNF-alpha levels in macrophage cultures, suggesting a potential mechanism for their anti-inflammatory action .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by three key moieties:

  • Pyrimidine ring : Susceptible to electrophilic/nucleophilic substitution due to electron-deficient nature.

  • Thioether group (-S-) : Prone to oxidation and nucleophilic displacement.

  • Hydroxyl group (-OH) : Participates in esterification, etherification, and hydrogen bonding.

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes substitutions at positions activated by neighboring electron-withdrawing groups.

Reaction Type Reagents/Conditions Product Yield Source
Displacement of thioetherH₂O₂, AcOH, 60°CSulfone derivative (oxidation of -S- to -SO₂-)78%
Aromatic substitutionKOtBu, DMF, aryl halides, Pd catalysis4-Arylthio derivatives65–72%

Key Findings :

  • Thioether oxidation to sulfone enhances polarity and potential bioactivity.

  • Palladium-catalyzed cross-couplings enable modular aryl group introductions .

Oxidation Reactions

The thioether and hydroxyl groups are primary oxidation targets.

Oxidation Target Reagents Product Application
Thioether (-S-)mCPBA, CH₂Cl₂, 0°CSulfoxide (-SO-) or sulfone (-SO₂-)Enhanced solubility and stability
Hydroxyl (-OH)Jones reagent (CrO₃/H₂SO₄)Ketone derivativeIntermediate for further functionalization

Mechanistic Insight :

  • Sulfoxide formation occurs stereoselectively under mild conditions, while sulfone requires stronger oxidants.

  • Over-oxidation of the hydroxyl group is avoided using TEMPO/NaOCl systems.

Esterification and Acylation

The terminal hydroxyl group undergoes facile derivatization.

Reaction Reagents Product Yield
EsterificationAcCl, pyridine, 25°CAcetylated hydroxylpropyl chain85%
AcylationBenzoyl chloride, Et₃NBenzoylated derivative91%

Synthetic Utility :

  • Esterification improves membrane permeability for drug delivery studies.

  • Acylated derivatives show enhanced thermal stability (TGA data: ΔTₘ = +25°C).

Multi-Component Reactions (MCRs)

The compound participates in one-pot syntheses of fused heterocycles.

MCR Type Components Product Conditions
Biginelli-like reactionAldehyde, thiourea, 1,3-dicarbonylFused pyrimido[4,5-d]pyrimidinesEtOH, 80°C, 6h
CyclocondensationAryl glyoxals, barbituric acidPyrrolo[2,3-d]pyrimidinesTBAB catalyst, 50°C, 3h

Key Observations :

  • Ultrasound irradiation reduces reaction times by 50% compared to conventional heating .

  • Products exhibit fluorescence properties (λₑₘ = 450–470 nm), useful for bioimaging .

Biological Interaction Pathways

Structural analogs demonstrate interactions with therapeutic targets:

  • ENPP1 Inhibition : 3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives (IC₅₀ = 12–18 nM) .

  • STING Pathway Modulation : Thioether-containing compounds enhance innate immune responses .

Stability and Degradation

Critical stability parameters under accelerated conditions:

Condition Degradation Pathway Half-Life
pH 1.2 (simulated gastric fluid)Hydrolysis of thioether to sulfonic acid2.3 h
UV light (254 nm)Photooxidation of pyrimidine ring45 min

Recommendations :

  • Store under inert atmosphere at -20°C to prevent oxidation.

Comparative Reactivity with Structural Analogs

Modification Reactivity Trend Impact on Bioactivity
4-Methylbenzyl vs. 3-methylbenzylHigher electron density at para positionImproved enzyme binding (ΔΔG = -1.8 kcal/mol)
Hydroxypropyl vs. methylEnhanced hydrogen bonding capacityIncreased solubility (logP reduced by 0.5)

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure Variations

The target compound’s cyclopenta[d]pyrimidin-2(5H)-one core distinguishes it from analogs like 3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one (), which features a seven-membered cycloheptane ring fused to the pyrimidinone. Smaller ring systems (e.g., cyclopenta vs.

Substituent Analysis

Compound Name Core Structure Position 1 Substituent Position 4 Substituent
Target Compound Cyclopenta[d]pyrimidin-2(5H)-one 3-hydroxypropyl 3-methylbenzylthio
Compound 7 () Pyrimidin-2,4-dione 3-hydroxy-2-hydroxymethylpropyl 1,3-dimethoxymethyl, 5-methyl
Compound from Cyclohepta-pyrimidin-2(5H)-one Not reported Not reported

Key differences:

  • Thioether vs. Ether/Oxygenated Groups : The target’s 3-methylbenzylthio group introduces sulfur, which may enhance nucleophilicity and metal-binding capacity compared to oxygen-based substituents in compounds (e.g., methoxymethyl groups) .

Electronic Properties and Reactivity

Absolute Hardness and Electrophilicity

The absolute hardness (η) and electronegativity (χ) concepts () provide insight into reactivity. Sulfur-containing groups (e.g., thioether in the target compound) typically exhibit lower hardness (higher softness) compared to oxygen analogs, favoring interactions with soft electrophiles or metal ions . For example:

  • Thioether (Target) : Lower η due to sulfur’s polarizability; may enhance redox activity or catalytic interactions.
  • Methoxymethyl () : Higher η due to oxygen’s electronegativity; likely more resistant to electrophilic attack.

Charge Distribution

Structure-Activity Relationship (SAR) Insights

  • Target Compound : The 3-methylbenzylthio group could act as a pharmacophore, leveraging sulfur’s affinity for biological targets (e.g., enzymes with cysteine residues). The hydroxypropyl group may improve aqueous solubility, addressing a common limitation in lipophilic analogs.

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